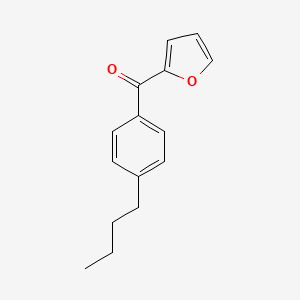

(4-Butylphenyl)(furan-2-yl)methanone

Description

(4-Butylphenyl)(furan-2-yl)methanone is a ketone derivative featuring a furan ring linked via a carbonyl group to a 4-butylphenyl substituent. For example, (furan-2-yl)(phenyl)methanone derivatives have demonstrated inhibitory effects on vascular smooth muscle cell (VSMC) proliferation and protein tyrosine kinase activity .

Properties

IUPAC Name |

(4-butylphenyl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-2-3-5-12-7-9-13(10-8-12)15(16)14-6-4-11-17-14/h4,6-11H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFNZKIIDMSFGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801297416 | |

| Record name | (4-Butylphenyl)-2-furanylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73399-37-8 | |

| Record name | (4-Butylphenyl)-2-furanylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73399-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butylphenyl)-2-furanylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butylphenyl)(furan-2-yl)methanone typically involves the reaction of 4-butylbenzoyl chloride with furan-2-carbaldehyde in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Butylphenyl)(furan-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: (4-Butylphenyl)(furan-2-yl)methanol.

Substitution: Various substituted (4-butylphenyl)(furan-2-yl)methanone derivatives.

Scientific Research Applications

(4-Butylphenyl)(furan-2-yl)methanone has several applications in scientific research:

Medicinal Chemistry: It has been studied for its potential as a protein tyrosine kinase inhibitor, which could be useful in cancer therapy.

Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated structure.

Biological Studies: It serves as a model compound for studying the interactions of furan derivatives with biological systems.

Mechanism of Action

The mechanism by which (4-Butylphenyl)(furan-2-yl)methanone exerts its effects involves the inhibition of protein tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt abnormal cell signaling, which is often associated with cancer .

Comparison with Similar Compounds

Physicochemical Properties

- Electronic Effects : The electron-donating alkyl chain may slightly decrease the electrophilicity of the carbonyl group relative to electron-withdrawing groups (e.g., bromo in ).

- Thermal Stability : Analogs like 3u and 3v exhibit melting points between 123–156°C , suggesting moderate thermal stability for the target compound.

A. VSMC Proliferation Inhibition

(Furan-2-yl)(phenyl)methanone derivatives (e.g., compound 11a) show IC50 values as low as 2.52 µg/mL, attributed to electron-donating substituents enhancing interactions with cellular targets . The butyl group in the target compound may further optimize lipophilic interactions, though experimental validation is needed.

B. Protein Tyrosine Kinase (PTK) Inhibition

(Furan-2-yl)(phenyl)methanones exhibit PTK inhibitory activity comparable to genistein, a reference compound . Substituent bulk and hydrophobicity (e.g., butyl vs. methoxy) could modulate binding affinity to kinase active sites.

C. Receptor Affinity

Piperazine-linked (furan-2-yl)methanones demonstrate adenosine A2A receptor (hA2AAR) binding (Ki = 10.8 nM) with high selectivity . The butylphenyl group may alter receptor interaction profiles due to steric effects.

D. Antimicrobial Activity

Dinaphthofuran methanones show weak antimicrobial activity (MIC = 128–512 µg/mL) , suggesting that bulkier aromatic systems (e.g., naphthyl) are less effective than smaller aryl groups.

Structure-Activity Relationships (SAR)

- Aryl Substituents : Electron-donating groups (e.g., methoxy, alkyl) enhance bioactivity in VSMC and kinase assays , while bulky groups (e.g., naphthyl) reduce potency.

- Furan Ring : The furan oxygen may participate in hydrogen bonding or dipole interactions, critical for target engagement .

- Alkyl Chains : Longer chains (e.g., butyl) may improve lipophilicity and pharmacokinetics but could introduce steric hindrance in enzyme-binding pockets.

Biological Activity

(4-Butylphenyl)(furan-2-yl)methanone, a compound featuring a furan ring and a butyl-substituted phenyl group, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its anti-inflammatory, antioxidant, antibacterial, and antifungal activities.

Chemical Structure

The molecular structure of (4-Butylphenyl)(furan-2-yl)methanone can be represented as follows:

This structure combines a furan moiety with a butyl-substituted phenyl group, contributing to its unique chemical reactivity and biological interactions.

1. Anti-inflammatory and Antioxidant Properties

Research indicates that (4-Butylphenyl)(furan-2-yl)methanone exhibits significant anti-inflammatory and antioxidant properties. These activities are crucial for therapeutic applications in conditions characterized by oxidative stress and inflammation. The compound's mechanism may involve the modulation of inflammatory pathways and the scavenging of free radicals, which can lead to cellular damage.

2. Antibacterial Activity

The antibacterial potential of (4-Butylphenyl)(furan-2-yl)methanone has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 12.5 |

| Bacillus subtilis | 6.0 |

| Pseudomonas aeruginosa | 15.0 |

These results suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies.

3. Antifungal Activity

In addition to its antibacterial properties, (4-Butylphenyl)(furan-2-yl)methanone has shown antifungal activity against several fungal strains:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 10.0 |

| Aspergillus niger | 20.0 |

| Fusarium oxysporum | 25.0 |

The antifungal activity indicates its potential use in treating fungal infections, particularly those resistant to conventional treatments.

Structure-Activity Relationship (SAR)

The biological activity of (4-Butylphenyl)(furan-2-yl)methanone can be influenced by structural modifications. For instance, substituents on the phenyl ring or modifications to the furan moiety can enhance or diminish its pharmacological effects. Studies have shown that increasing lipophilicity through alkyl substitutions can improve antibacterial efficacy.

Case Studies

Several case studies highlight the effectiveness of (4-Butylphenyl)(furan-2-yl)methanone in various biological assays:

- Anti-inflammatory Study : In an animal model of arthritis, treatment with the compound resulted in a significant reduction in swelling and inflammatory markers compared to controls.

- Antimicrobial Efficacy : A clinical evaluation demonstrated that formulations containing this compound exhibited improved outcomes in patients with resistant bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.